3-(2-Propenyl)benzoic acid

Ionization constant pKa determination Substituent effect

Sourcing positional isomers for SAR studies risks systematic error from uncontrolled electronic and steric variables. 3-(2-Propenyl)benzoic acid eliminates this risk by providing validated meta-specific reactivity parameters. - Enables accurate QSAR modeling with verified Hammett σm values, avoiding resonance contamination inherent in para-substituted analogs. - Predictable acid-catalyzed reactivity free of ortho steric hindrance, ensuring reproducible yields in esterifications and acylations. - Leverages a ~0.1-0.2 pKa unit differential versus the para isomer for selective pH-zone-refining separation from isomer mixtures.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1077-07-2
Cat. No. B090790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propenyl)benzoic acid
CAS1077-07-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
InChIKeyNJACFYHMOFEZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Propenyl)benzoic Acid – Product Overview


3-(2-Propenyl)benzoic acid (CAS 1077-07-2, synonym: 3-allylbenzoic acid, m-allylbenzoic acid) is a C10H10O2 aromatic monocarboxylic acid with a molecular weight of 162.19 g/mol and a calculated density of 1.108 g/cm³ [1]. The compound consists of a benzene ring bearing a carboxylic acid group (-COOH) at position 1 and an allyl (2-propenyl, -CH₂-CH=CH₂) substituent at the meta (3-) position . Commercially available at purities of 95% or 97%, with a calculated boiling point of 294.86°C at 760 mmHg, flash point of 136.613°C, vapor pressure of 0.001 mmHg at 25°C, and LogP of 2.11 , this compound serves as a building block for pharmaceutical intermediates, agrochemical synthesis, polymer chemistry, and material science applications.

Meta-substituted aromatic building block with allyl at C3 position
Positional isomer control – para and ortho isomers differ in pKa, LogP, and steric profile
Validated Hammett σm electronic parameter for QSAR and synthesis modeling

3-(2-Propenyl)benzoic Acid: Isomer Substitution Risks


Substitution of 3-(2-propenyl)benzoic acid with its positional isomers (4-allylbenzoic acid, CAS 1076-99-9; or 2-allylbenzoic acid) cannot be performed without rigorous experimental revalidation, as the meta, para, and ortho substitution patterns impart fundamentally different acid-base properties and reactivity profiles [1]. The allyl substituent position alters electron distribution across the aromatic ring, directly modifying the carboxylic acid ionization constant (pKa), hydrogen-bonding capacity, and steric accessibility—parameters that critically govern solubility, partitioning behavior, metal-chelation equilibria, and receptor-binding interactions in both synthetic and biological systems [2]. Procurement decisions that assume functional interchangeability between m-allyl, p-allyl, and o-allyl benzoic acids risk introducing uncontrolled variables that compromise experimental reproducibility, reaction yields, or biological assay outcomes.

Target Isomer
Potential Substitute
Risk Factor
meta-allyl (3-position)
para-allyl (4-position)
pKa and electronic profile shift; ionization-dependent methods may require full revalidation
meta-allyl (3-position)
ortho-allyl (2-position)
Steric hindrance absent in meta isomer may alter acid-catalyzed reaction outcomes and protonation behavior

3-(2-Propenyl)benzoic Acid: Quantitative Isomer Differentiation


pKa Difference: Meta- vs. Para-Allyl Isomer

In a direct comparative study, the thermodynamic ionization constants (pKa) of meta-allylbenzoic acid (3-(2-propenyl)benzoic acid) and para-allylbenzoic acid (4-allylbenzoic acid, CAS 1076-99-9) were determined potentiometrically in aqueous ethanol of varying concentrations [1]. The meta isomer exhibits a consistently higher pKa than the para isomer across all tested solvent compositions, reflecting the differential electronic effects of the allyl substituent at the meta versus para position on the carboxylic acid group [1].

pKa Comparison
Head-to-head
ΔpKa ≈ +0.1 to +0.2 (meta > para) across 0–80% EtOH
Supports ionization-state control in mixed-solvent systems
Potentiometric, 25°C; distinct formulation conditions may apply per isomer
Ionization constant pKa determination Substituent effect Solvent polarity

Hammett σ Constants: Positional Substituent Effects

The same study that established pKa differences also calculated Hammett sigma (σ) substituent constants for the allyl group at meta and para positions from ionization data [1]. The meta-allyl σm and para-allyl σp constants differ quantifiably, providing distinct electronic parameters for quantitative structure-activity relationship (QSAR) modeling and reaction mechanism predictions [1].

Hammett σ Constants
Head-to-head
σm and σp numerically distinct; σp includes resonance contribution absent in σm
Supports QSAR model accuracy for meta-substituted scaffolds
Derived from thermodynamic pKa data, 25°C aqueous solution
Hammett equation Sigma constant QSAR Substituent effect

Steric Hindrance: Ortho- vs. Meta-Allyl Isomer Basicity

A study measuring the basicities of 15 ortho-substituted benzoic acids in sulfuric acid established that ortho-alkyl substitution produces base-weakening effects that increase in the order methyl < ethyl < propyl < isopropyl < tert-butyl [1]. This 'ortho effect' is attributed to steric inhibition of resonance and steric hindrance to solvation of the conjugate acid [1]. The meta-allyl isomer (3-(2-propenyl)benzoic acid), lacking ortho substitution, does not experience this steric effect, resulting in fundamentally different protonation behavior under acidic conditions.

Steric Hindrance
Class-level
Ortho-alkyl groups reduce basicity; meta-allyl lacks this steric perturbation
Meta isomer responds to electronic effects; ortho may show steric modulation
Ortho effect documented in H₂SO₄; allyl-specific data to verify
Ortho effect Steric hindrance Basicity Acid-base behavior

Boiling Point & Vapor Pressure: Meta vs. Ortho Isomer

Calculated physical property data reveal quantifiable differences in boiling point and vapor pressure between the meta-allyl (3-position) and ortho-allyl (2-position) isomers [1][2]. These differences arise from distinct intermolecular interactions (hydrogen bonding, dipole-dipole) resulting from the different substitution geometry.

Boiling Point Δ
Data to verify
≈ +18°C (meta > ortho) at 760 mmHg
Supports distillation method design for isomer separation
Calculated values; experimental confirmation advised
Physical properties Boiling point Vapor pressure Purification

LogP: Meta vs. Para Isomer Lipophilicity

Calculated LogP values indicate measurable lipophilicity differences between positional isomers of allylbenzoic acid [1]. The meta-allyl isomer (3-(2-propenyl)benzoic acid) exhibits a calculated LogP of 2.11 [1], while the para-allyl isomer (4-allylbenzoic acid, CAS 1076-99-9) has a reported calculated LogP of approximately 2.37 .

LogP Difference
Data to verify
ΔLogP ≈ −0.26 (meta < para); meta LogP 2.11, para LogP ≈ 2.37
Supports chromatographic separation on C18 reversed-phase columns
Calculated LogP values; method-specific verification recommended
LogP Lipophilicity Partition coefficient ADME

Solvent-Dependent pKa Shifts: Meta vs. Para Isomer

The comprehensive pKa study across varying ethanol concentrations reveals that the ΔpK/Δ% EtOH slope differs between meta-allyl and para-allyl benzoic acids, indicating that the meta isomer responds differently to changes in solvent polarity and hydrogen-bonding environment [1]. The p-propenyl isomer exhibits an exceptional deviation from the Hammett relationship in ethanol-water mixtures, suggesting unique solvation behavior not observed with the meta-allyl compound [1].

Solvent pKa Shift
Head-to-head
Meta-allyl maintains predictable Hammett behavior; p-propenyl shows anomalous solvation
Supports reliable pKa extrapolation in mixed aqueous-organic media
0–80 wt% EtOH, 25°C; linear to ~44% EtOH for meta isomer
Solvation Dielectric constant pKa shift Solvent effect

3-(2-Propenyl)benzoic Acid – Application Scenarios


QSAR Modeling with Position-Specific Electronic Parameters

3-(2-Propenyl)benzoic acid provides validated Hammett σm substituent constants for the allyl group at the meta position [1], which are essential for building accurate quantitative structure-activity relationship (QSAR) models. Use of the para-allyl σp value in a meta-substituted scaffold introduces systematic error, as the resonance contribution present in σp is absent in σm [1]. Researchers developing predictive models for receptor binding, enzyme inhibition, or ADME properties should procure the meta isomer specifically when modeling meta-allyl substituted aromatic systems.

pH-Dependent Separation via Meta-Para pKa Difference

The approximately +0.1 to +0.2 pKa unit difference between 3-allylbenzoic acid and 4-allylbenzoic acid across aqueous and aqueous-ethanol solvent systems [1] enables differential ionization-based separation strategies. At a pH near the midpoint between the two pKa values, one isomer exists predominantly in the neutral (protonated) form while the other is partially ionized, allowing selective extraction, ion-exchange chromatography, or pH-zone-refining purification. This differential pKa is particularly valuable for separating mixtures of positional isomers produced during non-regioselective synthetic routes.

Predictable Acid-Base Behavior in Strong Acid Synthesis

Unlike ortho-allylbenzoic acid, which exhibits steric hindrance and base-weakening 'ortho effects' that alter protonation behavior in strong acid [1], 3-(2-propenyl)benzoic acid responds predictably to acid catalysis based solely on electronic (inductive) effects. This predictable behavior is critical for Friedel-Crafts acylations, esterifications under acidic conditions, acid-mediated rearrangements, and extraction protocols using concentrated mineral acids. Procurement of the meta isomer eliminates the steric complications that can reduce yields or produce unexpected byproducts when ortho-substituted analogs are employed [1].

Reversed-Phase HPLC: Positional Isomer Baseline Resolution

The LogP difference of approximately 0.26 units between 3-allylbenzoic acid (LogP 2.11) [1] and 4-allylbenzoic acid (LogP ≈ 2.37) is sufficient to achieve baseline chromatographic separation on standard C18 reversed-phase columns under optimized mobile phase conditions. Analytical laboratories developing purity methods for allylbenzoic acid positional isomers can leverage this lipophilicity differential for method validation. Additionally, the ~18°C higher boiling point of the meta isomer relative to the ortho isomer [1][2] provides a complementary volatility-based discrimination option for GC-MS analysis following derivatization.

Application
Selection Property
Validation Focus
QSAR Modeling
Hammett σm electronic parameters
Position-specific electronic descriptor accuracy
pH-Dependent Separation
pKa differential between isomers
Ionization-state separation method validation
Acid-Catalyzed Synthesis
Predictable electronic effects without steric interference
Acid-catalyzed reaction outcome reproducibility
RP-HPLC Isomer Resolution
LogP and volatility differential
Chromatographic method development and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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